![molecular formula C15H8Cl2N2O2 B4818907 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B4818907.png)
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile
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Overview
Description
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, also known as DCNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the organic compound acrylonitrile, and it has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile involves the inhibition of various enzymes and signaling pathways in cells. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has also been found to have antimicrobial activity against various bacteria and fungi. Additionally, 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in cells.
Advantages and Limitations for Lab Experiments
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has also been extensively studied, and its biological activities have been well characterized. However, there are also limitations to the use of 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile in lab experiments. It is a toxic compound that requires careful handling, and it may not be suitable for use in certain experimental systems.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new drugs based on the structure of 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been found to have promising anticancer and antimicrobial activity, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, further studies on the mechanism of action of 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile may lead to the identification of new targets for drug development. Finally, studies on the toxicity and safety of 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile may lead to the development of new guidelines for its use in scientific research.
Scientific Research Applications
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. 2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-14-6-3-11(8-15(14)17)12(9-18)7-10-1-4-13(5-2-10)19(20)21/h1-8H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQDYSTWJCNSLJ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.